molecular formula C9H10ClN B13069172 7-Chloro-4-methyl-2,3-dihydro-1H-indole

7-Chloro-4-methyl-2,3-dihydro-1H-indole

Cat. No.: B13069172
M. Wt: 167.63 g/mol
InChI Key: NSUQRSWDAXDFAX-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2,3-dihydro-1H-indole (CAS 1702097-54-8) is an indoline derivative of significant interest in medicinal chemistry as a versatile synthetic intermediate. The indole and indoline scaffolds are privileged structures in drug discovery, known for their ability to mimic peptide structures and bind reversibly to proteins, making them essential for designing novel therapeutic agents . Compounds based on this core structure are extensively researched for a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, antiviral, and anticancer applications . For instance, related indazole and indole derivatives have shown efficacy in experimental models for conditions such as hypertension and myocardial injury, highlighting the potential of this chemical class in cardiovascular disease research . As a building block, this compound can be functionalized at multiple positions, allowing for the exploration of structure-activity relationships and the development of targeted molecules. It is supplied strictly For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Chemical Data: • CAS Number: 1702097-54-8 • Molecular Formula: C~9~H~10~ClN • Molecular Weight: 167.64 g/mol • SMILES: CC1=CC=C(Cl)C2=C1CCN2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

7-chloro-4-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5H2,1H3

InChI Key

NSUQRSWDAXDFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=C(C=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Chloro 4 Methyl 2,3 Dihydro 1h Indole and Its Direct Derivatives

Retrosynthetic Analysis and Strategic Disconnections of the Dihydroindole Nucleus

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 7-Chloro-4-methyl-2,3-dihydro-1H-indole nucleus, several strategic disconnections can be envisioned, primarily focusing on the formation of the five-membered heterocyclic ring.

Key disconnections include:

C-N Bond Disconnection: The most common approach involves disconnecting the aryl-nitrogen bond (C7a-N1) or the C2-N1 bond. This leads back to a substituted 2-chloroethyl aniline derivative, which can be cyclized via an intramolecular nucleophilic substitution.

C2-C3 Bond Disconnection: While less common for dihydroindoles, this strategy could be considered, potentially leading to precursors suitable for radical or photochemical cyclizations.

C7a-C3a Bond Disconnection: This approach breaks the bond shared by the benzene (B151609) and pyrrolidine (B122466) rings, suggesting precursors that would form the bicyclic system through aromatic functionalization and subsequent cyclization, such as in the Fischer indole (B1671886) synthesis followed by reduction.

These primary disconnections give rise to the main synthetic strategies discussed in the following sections, including cyclization of functionalized anilines and the modification of pre-formed indole or isatin (B1672199) cores.

Established Synthetic Routes for this compound

Several established synthetic routes can be adapted or specifically designed for the synthesis of this compound. These methods range from classical multi-step total syntheses to modern catalytic and radical-mediated reactions.

Multi-step total synthesis offers a robust, albeit often lengthy, pathway to the target compound from simple aromatic precursors. A prominent example is a route based on the classical Fischer indole synthesis. rsc.orgwikipedia.orgthermofisher.combyjus.com

This approach would begin with a suitably substituted aniline, such as 3-chloro-6-methylaniline. The synthesis proceeds through the following key steps:

Hydrazine Formation: The starting aniline is converted to the corresponding phenylhydrazine, (3-chloro-6-methylphenyl)hydrazine, via diazotization followed by reduction.

Hydrazone Condensation: The hydrazine is then condensed with a suitable ketone or aldehyde, such as acetone or propionaldehyde, under acidic conditions to form the corresponding phenylhydrazone.

Fischer Indole Cyclization: The hydrazone undergoes an acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the aromatic indole, 7-chloro-4-methyl-1H-indole. rsc.orgwikipedia.org

Reduction to Dihydroindole: The final step involves the reduction of the indole C2-C3 double bond. This can be achieved using various reducing agents, such as sodium cyanoborohydride, catalytic hydrogenation (e.g., H₂/Pd-C), or dissolving metal reductions, to afford the target this compound. nih.govnih.gov

Table 1: Proposed Multi-step Synthesis via Fischer Indolization

Step Starting Material Reagents and Conditions Product Plausible Yield (%)
1 3-Chloro-6-methylaniline 1. NaNO₂, HCl, 0-5 °C2. SnCl₂, HCl (3-Chloro-6-methylphenyl)hydrazine 75-85
2 (3-Chloro-6-methylphenyl)hydrazine Acetone, cat. H₂SO₄, EtOH, reflux Acetone (3-chloro-6-methylphenyl)hydrazone 90-95
3 Acetone (3-chloro-6-methylphenyl)hydrazone Polyphosphoric acid (PPA), 100-120 °C 7-Chloro-2,4-dimethyl-1H-indole 60-70

An alternative strategy involves the late-stage functionalization of a simpler, pre-formed indole or dihydroindole core. This approach relies on the ability to control the regioselectivity of electrophilic aromatic substitution reactions.

Two plausible pathways exist:

Chlorination of 4-methyl-2,3-dihydro-1H-indole: Starting with 4-methyl-2,3-dihydro-1H-indole, a direct chlorination step is required. The directing effects of the amino group and the methyl group would need to be carefully considered. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Direct chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could potentially yield a mixture of isomers, requiring careful optimization of reaction conditions (solvent, temperature, catalyst) to favor substitution at the C7 position.

Methylation of 7-chloro-2,3-dihydro-1H-indole: Conversely, one could start with 7-chloro-2,3-dihydro-1H-indole and introduce the methyl group at the C4 position. A Friedel-Crafts alkylation using a methylating agent like methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) could be employed. The chloro and amino groups would influence the regioselectivity of this reaction.

The synthesis via an isatin (1H-indole-2,3-dione) intermediate is a powerful and versatile method. This route involves the initial construction of the corresponding substituted isatin, followed by its reduction to the dihydroindole. uobaghdad.edu.iqnih.gov

The key steps are:

Synthesis of 7-Chloro-4-methylisatin: The precursor, 7-chloro-4-methyl-1H-indole-2,3-dione, can be synthesized from 3-chloro-6-methylaniline through the Sandmeyer isatin synthesis. This involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.

Reduction of the Isatin: The resulting 7-chloro-4-methylisatin can be reduced to the target dihydroindole. This reduction requires a reagent capable of reducing both the C3-ketone and the C2-amide carbonyl groups to methylenes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation. Careful control of the reaction conditions is necessary to avoid over-reduction or side reactions. Alternatively, a two-step reduction involving initial selective reduction of the C3-ketone followed by reduction of the resulting 3-hydroxyoxindole could be performed.

Table 2: Synthesis via Isatin Reduction

Step Starting Material Reagents and Conditions Product Plausible Yield (%)
1 3-Chloro-6-methylaniline 1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄2. H₂SO₄, 70-80 °C 7-Chloro-4-methyl-1H-indole-2,3-dione 65-75

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions offer efficient routes to construct the dihydroindole skeleton. acs.orguni-rostock.de Key strategies include the intramolecular Heck reaction and the Buchwald-Hartwig amination. organic-chemistry.orgnih.govwikipedia.orgorganicreactions.orgwikipedia.orgyoutube.com

Intramolecular Heck Reaction: This approach involves the cyclization of an N-alkenyl-substituted ortho-haloaniline. wikipedia.orgorganicreactions.orgchim.it For the target molecule, a suitable precursor would be N-allyl-2-bromo-3-chloro-6-methylaniline. In the presence of a palladium(0) catalyst, a phosphine ligand, and a base, an intramolecular carbopalladation occurs, where the aryl-palladium species adds across the allyl double bond. Subsequent β-hydride elimination forms an indole, which would require a separate reduction step. Alternatively, under reductive Heck conditions, the intermediate alkyl-palladium species can be trapped to directly afford the dihydroindole. nih.gov

Buchwald-Hartwig Amination: An intramolecular Buchwald-Hartwig C-N coupling can also be employed. organic-chemistry.orgnih.govwikipedia.orgyoutube.com This would typically start from a precursor like 1-(2-bromo-3-chloro-6-methylphenyl)ethan-1-amine, which contains a leaving group on a side chain. The palladium catalyst facilitates the intramolecular coupling between the aniline nitrogen and the carbon bearing the leaving group to form the five-membered ring directly.

These catalytic methods often proceed under mild conditions, exhibit high functional group tolerance, and can be rendered enantioselective with the use of chiral ligands.

Radical cyclizations provide another powerful tool for the construction of the dihydroindole ring system. researchgate.net This strategy typically involves the formation of an aryl radical from an ortho-haloaniline precursor, which then undergoes an intramolecular cyclization onto a pendant alkene. researchgate.net

A plausible route would start with N-allyl-2-bromo-3-chloro-6-methylaniline.

Radical Generation: An aryl radical is generated at the C2 position of the aniline ring. This is commonly achieved by reacting the aryl bromide with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).

Intramolecular Cyclization: The generated aryl radical undergoes a 5-exo-trig cyclization, attacking the proximal carbon of the N-allyl double bond. This is a kinetically favored process.

Radical Quenching: The resulting alkyl radical is then quenched by abstracting a hydrogen atom from the tin hydride, regenerating the tin radical and furnishing the final this compound product.

This method is known for its ability to form C-C bonds under neutral conditions and its tolerance of various functional groups. researchgate.net

Table 3: Comparison of Synthetic Strategies

Strategy Key Precursor Type Main Advantages Main Disadvantages
Multi-step (Fischer) Substituted Phenylhydrazine Well-established, reliable for many substitution patterns. Can be lengthy, harsh acidic conditions, potential for regioisomers.
Functionalization Simpler Dihydroindole Core Potentially short route. Regioselectivity can be difficult to control.
Isatin Reduction Substituted Aniline Versatile, allows for diverse functionalization on the isatin core. Requires strong reducing agents, synthesis of isatin can be low-yielding.
Pd-Catalyzed Cyclization N-alkenyl-o-haloaniline Mild conditions, high functional group tolerance, potential for asymmetry. Catalyst cost, ligand sensitivity, precursor synthesis can be complex.

| Radical Cyclization | N-alkenyl-o-haloaniline | Neutral conditions, good for complex molecules. | Use of toxic tin reagents, requires specific radical precursors. |

Organocatalytic and Asymmetric Synthetic Approaches

The development of organocatalytic and asymmetric methods for the synthesis of chiral indolines has been a major focus in organic chemistry, aiming to produce enantiomerically pure compounds, which are often crucial for their desired biological activity. While specific organocatalytic asymmetric syntheses for this compound are not extensively documented, the principles can be extrapolated from methodologies developed for analogous substituted indoles and indolines.

One prominent strategy involves the asymmetric reduction of a corresponding indole precursor, 7-chloro-4-methyl-1H-indole. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective reduction of indoles to indolines. These catalysts activate the indole substrate towards reduction by a hydride source, such as a Hantzsch ester, and control the stereochemical outcome of the reaction.

Another approach is the asymmetric dearomatization of indoles. For instance, a chiral phosphoric acid can catalyze the asymmetric dearomatization of 2,3-disubstituted indoles using electrophiles like naphthoquinone monoimines, leading to chiral indolenines or fused indolines with high enantioselectivity. acs.org Although this example does not directly yield a simple indoline (B122111), it showcases the potential of chiral Brønsted acids in controlling the stereochemistry of dearomatization processes.

Furthermore, asymmetric Friedel-Crafts reactions on indoles, catalyzed by chiral organocatalysts, can introduce substituents at the C2 or C3 position with high enantioselectivity. While this functionalizes the indole ring rather than reducing it, subsequent reduction of the double bond could provide a route to chiral 2,3-disubstituted indolines. For example, chiral aziridine-phosphines in the presence of a copper(I) complex have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, affording chiral products in good yields and high enantioselectivity. researchgate.net

The following table summarizes representative organocatalytic asymmetric approaches that could potentially be adapted for the synthesis of chiral derivatives of this compound.

Catalyst TypeReaction TypePotential SubstrateExpected ProductKey Features
Chiral Phosphoric AcidAsymmetric Reduction7-Chloro-4-methyl-1H-indole(R)- or (S)-7-Chloro-4-methyl-2,3-dihydro-1H-indoleHigh enantioselectivity, metal-free
Chiral SquaramideMichael Addition3-Substituted-7-chloro-4-methyl-1H-indoleChiral 3,3-disubstituted indolinesFormation of adjacent quaternary-tertiary centers nih.gov
Chiral Diamine[3+2] CycloadditionN-Acryloyl-7-chloro-4-methyl-1H-indoleChiral pyrrolo[1,2-a]indolesAccess to complex fused ring systems

Mechanistic Investigations of Key Bond-Forming Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of this compound, a common approach would be the reduction of the corresponding indole. A classic and widely studied method for indole synthesis is the Fischer indole synthesis. wikipedia.orgjk-sci.com

The mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 7-chloro-4-methyl-1H-indole, the precursor to our target dihydroindole, one would start with (3-chloro-6-methylphenyl)hydrazine. The key bond-forming step is a jk-sci.comjk-sci.com-sigmatropic rearrangement of the initially formed enehydrazine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring can influence the rate and regioselectivity of this rearrangement. The chloro group may slow down the reaction due to its electron-withdrawing nature, while the methyl group could have a modest activating effect.

In the context of organocatalytic asymmetric reactions, mechanistic studies often focus on the nature of the catalyst-substrate interactions. For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst is believed to act as a bifunctional catalyst, activating the electrophile through hydrogen bonding with its acidic proton while the basic oxygen atom directs the nucleophile. acs.org This dual activation model helps to explain the high levels of stereocontrol observed in these reactions.

A plausible mechanistic pathway for a key bond-forming step is illustrated below:

Figure 1: Proposed Key Step in an Asymmetric Reduction

This figure would depict the transient chiral complex responsible for the enantioselective bond formation.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be considered.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst is crucial for cost-effectiveness. For instance, in palladium-catalyzed indole syntheses, catalyst loading can often be reduced to mol % levels without significant loss of yield. mdpi.com

Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of product isolation. For a scalable process, environmentally benign and easily recyclable solvents are preferred. In some indole syntheses, the use of greener solvents like toluene has been shown to be effective and allows for zero wastewater production.

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that provide a high yield of the desired product, minimizing energy consumption and the formation of byproducts.

Reactant Stoichiometry: Adjusting the ratio of reactants can improve conversion and minimize the amount of unreacted starting materials, simplifying purification.

The following table provides a hypothetical optimization study for a key step in the synthesis, based on general principles of process optimization.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Toluene1102475
22.5Toluene1102472
31Toluene1102465
42.52-MeTHF1001880
52.52-MeTHF802478
61.52-MeTHF1001879

This interactive data table illustrates how systematic variation of reaction parameters can lead to an optimized process.

Sustainable and Green Chemistry Principles in Synthesis (e.g., solvent-free, photocatalytic methods)

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, cycloaddition reactions are inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF), or performing reactions under solvent-free conditions. The use of an oxone-halide system for the halogenation of indoles offers an environmentally friendly alternative to traditional halogenating agents by generating the reactive halogenating species in situ. organic-chemistry.orgnih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Organocatalysis and photocatalysis are particularly attractive from a green chemistry perspective as they often utilize non-toxic, readily available catalysts.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green synthesis, as it uses light as a clean and renewable energy source to drive chemical reactions under mild conditions. repec.orgnih.gov For the synthesis of dihydroindoles, photocatalytic dearomatization of indoles represents a promising green approach. repec.orgnih.gov For example, a heterogeneous photocatalyst based on carbon nitride has been used for the diastereoselective hydroboration of indoles, which is an eco-friendly and scalable method. repec.orgnih.gov

The following table highlights some green chemistry approaches applicable to the synthesis of substituted indolines.

Green Chemistry PrincipleApplication in Indoline SynthesisExample Method
Waste PreventionIn situ generation of reagentsOxone-halide system for halogenation organic-chemistry.orgnih.gov
Safer SolventsUse of biomass-derived solventsReactions in 2-MeTHF
Energy EfficiencyMild reaction conditionsVisible-light photocatalysis repec.orgnih.gov
CatalysisReplacement of stoichiometric reagentsOrganocatalysis with low catalyst loading

Chemical Reactivity and Transformation Mechanisms of 7 Chloro 4 Methyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 7-chloro-4-methylindoline is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating effect of the nitrogen atom of the dihydroindole core and the moderate activating effect of the methyl group. The nitrogen atom, being an ortho-, para-director, and the methyl group, also an ortho-, para-director, will synergistically influence the position of incoming electrophiles. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director.

Considering the positions on the benzene ring (C4, C5, C6), the C5 and C6 positions are ortho and para to the activating nitrogen atom, respectively. The C4-methyl group further activates the C5 position. The C7-chloro group deactivates the ring but directs ortho and para to itself, which would be the C6 and C5 positions, respectively. The cumulative effect of these substituents makes the C6 position the most likely site for electrophilic attack due to strong activation from the nitrogen atom (para) and weaker deactivation from the chlorine atom (ortho), with less steric hindrance compared to the C5 position. The C5 position is also activated (ortho to nitrogen, ortho to methyl, and para to chlorine) but may be more sterically hindered.

Common Electrophilic Aromatic Substitution Reactions:

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄7-Chloro-4-methyl-6-nitro-2,3-dihydro-1H-indole
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃6-Bromo-7-chloro-4-methyl-2,3-dihydro-1H-indole or 6,7-Dichloro-4-methyl-2,3-dihydro-1H-indole
Sulfonation Fuming H₂SO₄7-Chloro-4-methyl-2,3-dihydro-1H-indole-6-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃6-Alkyl-7-chloro-4-methyl-2,3-dihydro-1H-indole
Friedel-Crafts Acylation R-COCl, AlCl₃6-Acyl-7-chloro-4-methyl-2,3-dihydro-1H-indole

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Reactions at the Nitrogen Atom and Alkyl Positions

The nitrogen atom of the dihydroindole core is a secondary amine and thus acts as a nucleophile. It can readily undergo reactions with various electrophiles.

N-Alkylation and N-Acylation:

The nitrogen atom can be alkylated using alkyl halides or other alkylating agents, and acylated using acyl chlorides or anhydrides. nih.govnih.govd-nb.info These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Alkylation: In the presence of a base such as potassium carbonate, 7-chloro-4-methylindoline can be N-alkylated with agents like methyl iodide or benzyl (B1604629) bromide. researchgate.net

N-Acylation: Reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the corresponding N-acyl derivative. beilstein-journals.orgresearchgate.net

Reactions at the alkyl (methyl) position are less common and would typically require radical conditions, which are not a primary feature of dihydroindole reactivity under normal circumstances.

Oxidative and Reductive Transformations of the Dihydroindole Core

The dihydroindole core can undergo both oxidation and reduction, primarily involving the five-membered heterocyclic ring.

Oxidation:

The most common oxidative transformation of indolines is dehydrogenation to form the corresponding indole (B1671886). researchgate.netnih.govresearchgate.netnih.gov This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting product would be 7-chloro-4-methyl-1H-indole. The oxidation of substituted indolines can also be catalyzed by enzymes like cytochrome P450. nih.govresearchgate.net

Reduction:

The benzene ring of the dihydroindole core can be reduced under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. However, a more common reductive transformation in indole chemistry is the reduction of the corresponding indole to an indoline (B122111). google.comacs.org Since the starting compound is already a dihydroindole, further reduction would target the benzene ring, leading to a tetrahydro or hexahydroindole derivative.

Functional Group Interconversions and Derivatization Strategies

The existing functional groups on this compound allow for a variety of derivatization strategies.

Modification of the N-H group: As discussed in section 3.2, the nitrogen atom can be functionalized through alkylation, acylation, sulfonylation, and other reactions to introduce a wide range of substituents.

Modification of the Benzene Ring: The chloro and methyl groups can be modified, although this is often more challenging. For instance, the chloro group could potentially undergo nucleophilic aromatic substitution under harsh conditions or be a site for cross-coupling reactions. The methyl group could be functionalized via radical halogenation followed by nucleophilic substitution.

Derivatization via Electrophilic Aromatic Substitution: As outlined in section 3.1, new functional groups can be introduced onto the aromatic ring, which can then be further modified. For example, a nitro group introduced at the C6 position can be reduced to an amino group, which can then undergo a plethora of reactions (e.g., diazotization).

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions for this compound are not extensively documented, indoline and indole derivatives can undergo certain types of rearrangements. Acid-catalyzed rearrangements are known in the arylimino indoline series. researchgate.net Under certain conditions, dearomatized indole derivatives can undergo aza-semipinacol rearrangements. chemrxiv.org

Fragmentation:

In mass spectrometry, the fragmentation of indole derivatives often involves characteristic losses. nih.govscirp.org For this compound, fragmentation would likely initiate from the molecular ion. Common fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond beta to the nitrogen atom in the pyrrolidine (B122466) ring.

Loss of the methyl group: Fragmentation involving the C4-methyl substituent.

Loss of chlorine: Cleavage of the C-Cl bond.

Retro-Diels-Alder type fragmentation of the heterocyclic ring, although less common for this specific structure.

The exact fragmentation pattern would be dependent on the ionization method and energy. wikipedia.org

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Kinetics: The rates of electrophilic aromatic substitution will be influenced by the electron-donating properties of the nitrogen and methyl groups and the deactivating effect of the chlorine. The nucleophilicity of the nitrogen will affect the rates of N-alkylation and N-acylation. Kinetic studies on the nitrosation of substituted indoles have shown complex dependencies on reaction conditions. rsc.orgrsc.org

Thermodynamics: The stability of intermediates, such as the sigma complex in electrophilic aromatic substitution, will determine the regioselectivity of these reactions. Thermodynamic data for the hydrogenation and dehydrogenation of indole and its derivatives have been studied, providing insight into the energy changes associated with these transformations. mdpi.comnih.govosti.gov The dehydrogenation to the aromatic indole is generally a thermodynamically favorable process, driven by the gain in aromatic stabilization.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For 7-Chloro-4-methyl-2,3-dihydro-1H-indole, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring (H-5 and H-6). Due to their ortho coupling, they would appear as doublets. The aliphatic region would contain two triplets, corresponding to the methylene protons at the C-2 and C-3 positions of the pyrroline ring, with their coupling arising from the adjacent methylene group. A singlet for the methyl group (4-CH₃) and a broad singlet for the amine proton (N-H) are also expected.

The ¹³C NMR spectrum provides information on the carbon skeleton. Unique signals are expected for all nine carbon atoms in the molecule: six for the aromatic ring (including two quaternary carbons, C-3a and C-7a), two for the aliphatic C-2 and C-3 carbons, and one for the methyl carbon.

Advanced NMR Techniques:

Solid-State NMR: While less common for routine analysis, solid-state NMR could be employed to study the compound in its crystalline form, providing insights into molecular packing and the presence of different polymorphs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
N-H~3.5 - 4.5broad singlet-
C-2~3.5 - 3.7triplet~45 - 50
C-3~3.0 - 3.2triplet~28 - 33
C-3a--~125 - 130
C-4--~128 - 133
4-CH₃~2.1 - 2.3singlet~17 - 20
C-5~6.8 - 7.0doublet~122 - 127
C-6~6.5 - 6.7doublet~118 - 123
C-7--~115 - 120
C-7a--~145 - 150

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is an indispensable technique for determining the elemental composition of a molecule with extremely high precision.

For this compound (C₉H₁₀ClN), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1 miamioh.eduyoutube.com.

Electron Ionization (EI) would likely cause the molecular ion to undergo fragmentation, providing valuable structural information. Predicted fragmentation pathways include the loss of a chlorine radical (M-35), loss of a methyl radical (M-15), and cleavage of the heterocyclic ring. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure libretexts.orgchemguide.co.uk.

Table 2: Predicted HRMS Data for this compound.
Ion/FragmentPredicted Exact Mass (m/z)Notes
[C₉H₁₀³⁵ClN]⁺ (M⁺)167.0502Molecular ion with the ³⁵Cl isotope.
[C₉H₁₀³⁷ClN]⁺ (M+2)169.0472Molecular ion with the ³⁷Cl isotope (approx. 33% of M⁺ intensity).
[C₉H₁₀N]⁺132.0813Loss of Chlorine atom (M-35).
[C₈H₇ClN]⁺152.0267Loss of Methyl radical (M-15).
[C₇H₇N]⁺105.0578Common fragment from cleavage of the five-membered ring.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound. The two techniques are complementary, as their selection rules differ; some vibrations are active in IR, some in Raman, and some in both edinst.comazooptics.com.

The IR spectrum of this compound is expected to show characteristic absorption bands. A distinct peak in the 3300-3400 cm⁻¹ region would correspond to the N-H stretching vibration. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-Cl stretch would likely produce a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would corroborate this information, potentially providing a stronger signal for the symmetric vibrations of the benzene ring.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch3300 - 3400IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1500 - 1600IR, Raman
C-N Stretch1250 - 1350IR
C-Cl Stretch600 - 800IR, Raman

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The spectrum is primarily dictated by the chromophores present in the molecule.

For this compound, the chromophore is the substituted benzene ring. The spectrum is expected to be similar to that of a substituted aniline derivative, showing characteristic π→π* transitions. Typically, two main absorption bands are expected, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, but shifted to longer wavelengths (a bathochromic shift) due to the presence of the amine, chloro, and methyl substituents nih.govmdpi.com.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (in a non-polar solvent).
Transition TypePredicted λ_max (nm)
π→π* (Band 1)~280 - 295
π→π* (Band 2)~230 - 245

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state azolifesciences.comwikipedia.org. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact position of each atom can be determined creativebiomart.net.

Should a suitable crystal of this compound be obtained, this technique would provide definitive, high-precision data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the orientation of the substituents.

Molecular Conformation: Revealing the puckering of the five-membered dihydro-pyrrole ring.

Intermolecular Interactions: Identifying how molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and π-stacking between the aromatic rings.

This method provides the most unambiguous structural proof possible for a crystalline solid.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, and for assessing its purity nih.gov.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, would be suitable for this compound. Purity is typically assessed using a UV detector set to one of the compound's absorption maxima oup.commdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Given its structure, the compound is likely volatile enough for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The coupled mass spectrometer detects the eluting compound, providing its mass spectrum and fragmentation pattern, which confirms its identity and purity simultaneously rsc.org.

Table 5: Typical Chromatographic Conditions for Analysis.
TechniqueStationary Phase / ColumnMobile Phase / Carrier GasDetector
HPLCC18 (Reversed-Phase)Gradient of Water and Acetonitrile/Methanol (with acid/buffer)UV-Vis
GC-MSPhenyl-methyl polysiloxane (e.g., DB-5)HeliumMass Spectrometer

Theoretical and Computational Chemistry Investigations of 7 Chloro 4 Methyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of molecules at the electronic level. wikipedia.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for studying substituted indoles and related heterocycles. nih.govniscpr.res.in These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

A primary output of quantum chemical calculations is the molecule's electronic structure, including its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These "frontier orbitals" are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in

For 7-Chloro-4-methyl-2,3-dihydro-1H-indole, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom.

Table 1: Illustrative Frontier Orbital Properties for this compound

Parameter Illustrative Value (eV)
HOMO Energy -5.8
LUMO Energy -0.9
HOMO-LUMO Gap 4.9

Note: These are hypothetical values to illustrate typical outputs of a DFT calculation.

The 2,3-dihydro-1H-indole (indoline) core is not perfectly flat. The five-membered ring containing the nitrogen atom can adopt different puckered conformations. Computational methods can be used to perform a conformational search to identify the various stable conformers and calculate their relative energies. This analysis is vital for understanding which three-dimensional structures the molecule is most likely to adopt. By calculating the potential energy surface as a function of key dihedral angles, local and global energy minima corresponding to stable conformers can be identified.

Table 2: Example of Relative Energies for Hypothetical Conformers

Conformer Dihedral Angle (H-N-C2-H) Relative Energy (kcal/mol)
A (Global Minimum) 15° 0.00
B -15° 0.05
C (Transition State) 1.20

Note: Data is illustrative and represents a simplified conformational landscape.

DFT calculations are a powerful tool for predicting various spectroscopic properties.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), it is possible to predict NMR chemical shifts. nih.govnih.gov These predicted spectra can be invaluable for confirming the structure of a synthesized compound by comparing the theoretical data with experimental results.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as C-H stretches, N-H bends, and aromatic ring vibrations, aiding in functional group identification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. This allows for the prediction of the absorption wavelengths (λ_max) and can provide insight into the molecule's color and photochemical properties. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Property Calculated Value Experimental Value
¹³C NMR (Aromatic C-Cl) 125.5 ppm 126.1 ppm
IR Freq. (N-H stretch) 3410 cm⁻¹ 3425 cm⁻¹
UV-Vis (λ_max) 295 nm 298 nm

Note: Values are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. rsc.org It is used to predict how a molecule will interact with other charged species. chemrxiv.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, negative potential would be expected around the nitrogen and chlorine atoms, as well as the π-system of the benzene (B151609) ring, while the N-H proton would show a positive potential. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, indicating the change in electron density when an electron is added or removed.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. tandfonline.com An MD simulation of this compound, typically in a simulated solvent box (e.g., water or an organic solvent), would provide insights into its conformational flexibility and how the surrounding solvent molecules influence its structure and dynamics. nih.govacs.org This is particularly important for understanding how the molecule behaves in a realistic chemical or biological environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction. illinois.eduacs.org By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction energy profile can be constructed. For this compound, one could model reactions such as N-alkylation or electrophilic aromatic substitution. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is key to predicting the reaction rate and understanding the reaction mechanism. researchgate.netacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Related Indoline (B122111) Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. jocpr.comorientjchem.org These in silico techniques are pivotal in modern drug discovery and computational chemistry, as they allow for the prediction of a molecule's behavior before its actual synthesis, thereby guiding the design of new chemical entities and optimizing lead compounds. nih.gov The indoline scaffold, a core component of numerous biologically active molecules, has been extensively studied using QSAR and QSPR methodologies to elucidate the structural requirements for various therapeutic effects and to predict key properties.

QSAR Modeling of Indoline Scaffolds

QSAR models are developed by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with a measured biological endpoint. These models have been successfully applied to diverse indoline derivatives to understand and predict their activity against a range of biological targets.

Anticancer Activity: The anticancer potential of indoline derivatives has been a significant area of QSAR investigation. For instance, 2D-QSAR models have been generated for thiosemicarbazone-indole derivatives to predict their inhibitory concentration (IC50) against prostate cancer (PC3) cell lines. orientjchem.org A robust model showed a high correlation coefficient (R²: 0.8622), indicating a strong relationship between the predicted and experimental biological activities. orientjchem.org Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrrole-indoline-2-ones as inhibitors of Aurora A kinase, a target in cancer therapy. nih.gov These models yielded high internal and external validation statistics (CoMFA r²cv = 0.726; CoMSIA r² = 0.984), providing insights into the steric, electrostatic, and hydrophobic fields that govern inhibitory activity. nih.gov Other studies on pyrido[3,4-b]indole derivatives against colon and pancreatic cancer cell lines have also resulted in highly predictive QSAR models (R² up to 0.99 for the training set), identifying key atomic contributions to the antiproliferative effects. nih.gov

Anticoagulant Activity: Indoline-based structures have been explored as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.gov Molecular modeling studies, including QSAR, have been instrumental in designing potent and selective FXa inhibitors, helping to elucidate the structural requirements for receptor antagonism. sapub.org

Antioxidant Activity: 2D-QSAR modeling has been used to guide the design of novel 1H-3-indolyl derivatives with significant antioxidant properties. researchgate.netnih.gov These models helped recommend the most promising compounds for synthesis and in vitro testing against targets like the ABTS radical. researchgate.netnih.gov

Other Biological Activities: The application of QSAR to indoline and related indole (B1671886) scaffolds extends to numerous other therapeutic areas. Models have been developed to predict the activity of indole derivatives as antifungal agents against Candida albicans, anti-inflammatory agents via COX-2 inhibition, and inhibitors of SARS CoV 3CLpro. tandfonline.comnih.govijpsr.com For instance, a 3D-QSAR model for indole and isatin (B1672199) derivatives as antiamyloidogenic agents yielded acceptable predictive statistics (q² = 0.596; r²ext = 0.695), identifying the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com

QSPR Modeling of Indoline Scaffolds

While QSAR focuses on biological activity, QSPR models predict the physicochemical properties of molecules. These properties, such as lipophilicity (log P) and toxicity (LD50), are crucial for determining a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Studies have been performed on sets of indole derivatives to develop QSPR models that can predict these vital parameters, using descriptors related to lipophilic, electronic, and steric properties. jocpr.comresearchgate.net

The table below summarizes representative QSAR/QSPR studies conducted on indoline and related indole scaffolds, highlighting the methodologies and key findings.

Scaffold TypeModeled Activity/PropertyQSAR/QSPR MethodKey Findings/Important DescriptorsStatistical Validation
Pyrrole-indoline-2-onesAnticancer (Aurora A Kinase Inhibition)3D-QSAR (CoMFA, CoMSIA)Identified key steric, electrostatic, and hydrophobic regions influencing activity.r²cv = 0.726 (CoMFA), r² = 0.984 (CoMSIA) nih.gov
Pyrido[3,4-b]indolesAnticancer (Antiproliferative)2D-QSAR (KPLS), 3D-QSARAtom triplet and linear fingerprints were key descriptors; identified electronic and hydrophobic influences.R² = 0.99 (Training), r² = 0.70 (Test) nih.gov
1H-3-Indolyl derivativesAntioxidant (ABTS radical scavenging)2D-QSARModel used to recommend promising candidates for synthesis and further testing.R² = 0.6673 researchgate.net
Indole derivativesAntifungal (Candida albicans)2D-QSAR (MLR)Activity correlated with HATS3p, MATS5e, and RDF045 descriptors.R² = 0.7884, Q² = 0.6866 tandfonline.com
Indole/Isatin derivativesAntiamyloidogenic (Aβ anti-aggregation)3D-QSARIdentified hydrophobic, electron-withdrawing, and hydrogen bond features as crucial.q² = 0.596, r²ext = 0.695 mdpi.com
Indole derivativesPhysicochemical (log P, LD50)QSPRActivity shown to be dependent on selected lipophilic, electronic, and steric parameters.Not specified in abstract jocpr.com
Indole derivativesAnti-inflammatory (COX-2 Inhibition)2D-QSARAlignment-independent and physicochemical descriptors (-ve Potential Surface Area) contributed to activity.r² = 0.9382, q² = 0.8557, pred_r² = 0.7443 ijpsr.com

Role of 7 Chloro 4 Methyl 2,3 Dihydro 1h Indole As a Core Scaffold for Chemical Diversification

Design and Synthesis of Chemically Diverse Indoline (B122111) Derivatives

The chemical versatility of the 7-chloro-4-methyl-2,3-dihydro-1H-indole scaffold allows for a multitude of synthetic transformations to generate a wide array of derivatives. The reactivity of the indoline core can be primarily attributed to the nucleophilicity of the nitrogen atom and the susceptibility of the benzene (B151609) ring to electrophilic substitution, modulated by the existing substituents.

Key diversification strategies include:

N-Functionalization: The secondary amine of the indoline ring is a prime site for diversification. Standard synthetic protocols can be employed to introduce a variety of substituents at the N-1 position. These include alkylation, acylation, sulfonylation, and arylation reactions. Such modifications can significantly alter the steric and electronic properties of the molecule, influencing its conformation and potential intermolecular interactions.

Aromatic Ring Functionalization: The benzene portion of the indoline scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro, methyl, and dihydro-pyrrolo groups will influence the regioselectivity of these reactions. Common transformations include nitration, halogenation, and Friedel-Crafts acylation/alkylation, introducing further points of diversity.

Cross-Coupling Reactions: The chloro group at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, dramatically expanding the accessible chemical space.

Below is a table illustrating potential diversification reactions for this compound:

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationR-X (alkyl halide), Base (e.g., K2CO3), Solvent (e.g., DMF)1-Alkyl-7-chloro-4-methyl-2,3-dihydro-1H-indole
N-AcylationR-COCl (acyl chloride), Base (e.g., Et3N), Solvent (e.g., CH2Cl2)1-Acyl-7-chloro-4-methyl-2,3-dihydro-1H-indole
N-ArylationAr-B(OH)2, Cu(OAc)2, Base, Solvent1-Aryl-7-chloro-4-methyl-2,3-dihydro-1H-indole
NitrationHNO3, H2SO47-Chloro-4-methyl-x-nitro-2,3-dihydro-1H-indole
Suzuki CouplingAr-B(OH)2, Pd catalyst, Base, Solvent7-Aryl-4-methyl-2,3-dihydro-1H-indole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base, Solvent7-Alkynyl-4-methyl-2,3-dihydro-1H-indole

Applications in the Construction of Complex Heterocyclic Architectures

The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. rsc.orgnih.gov The inherent reactivity of the indoline core can be harnessed to construct fused ring systems, which are of significant interest in various fields of chemistry.

Strategies for constructing complex architectures include:

Annulation Reactions: The enamine-like character of the dihydro-pyrrolo ring can be exploited in annulation reactions with suitable bifunctional electrophiles to construct new rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of fused carbocyclic or heterocyclic systems.

Intramolecular Cyclization: Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form novel polycyclic structures. For example, an N-alkylated derivative with a terminal electrophile could cyclize onto the aromatic ring.

Pictet-Spengler Reaction: The Pictet-Spengler reaction and its variations offer a powerful method for the synthesis of β-carboline and other related fused systems. An appropriately functionalized derivative of this compound could serve as the starting material for such transformations.

The construction of these complex architectures from a readily available scaffold allows for the systematic exploration of three-dimensional chemical space and the generation of molecules with novel properties.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are essential tools for dissecting complex biological processes. canada.ca The this compound scaffold can be elaborated into chemical probes for mechanistic studies by incorporating reporter groups or reactive moieties. It is important to note that this section will not discuss any direct biological effects or clinical data.

Design principles for chemical probes based on this scaffold include:

Attachment of Reporter Groups: A key feature of a chemical probe is the presence of a reporter group that allows for its detection and visualization. Functional handles on the this compound core, introduced through the diversification strategies mentioned in section 6.1, can be used to attach fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin).

Linker Design: The nature of the linker connecting the indoline scaffold to the reporter group is crucial. The linker should be of appropriate length and composition to avoid interfering with the molecular recognition properties of the core scaffold.

Photoaffinity Labeling: To identify the binding partners of a molecule within a complex biological system, photoaffinity labels can be incorporated. These are chemically inert groups that become highly reactive upon irradiation with UV light, forming a covalent bond with nearby molecules. A derivative of this compound could be functionalized with a photo-reactive group such as an azide (B81097) or a diazirine.

The systematic synthesis of a library of such probes would enable the investigation of structure-activity relationships and provide valuable tools for target identification and validation in biological research.

Exploration in Materials Science for Functional Molecule Design (conceptual)

The electronic and photophysical properties of the indoline scaffold make it a conceptually interesting building block for the design of functional organic materials. The ability to tune these properties through chemical modification of the this compound core opens up possibilities for its application in materials science.

Conceptual applications in materials science include:

Organic Electronics: The electron-rich nature of the indoline ring suggests its potential use as a component in organic electronic materials. By incorporating electron-withdrawing or electron-donating groups through the diversification strategies outlined above, the HOMO and LUMO energy levels of the resulting molecules could be tailored for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Dyes and Pigments: Indoline-based structures are known to be chromophoric. The extension of the π-conjugated system through reactions at the 7-position (e.g., Sonogashira or Suzuki coupling) could lead to the development of novel dyes with tailored absorption and emission properties for applications in areas such as dye-sensitized solar cells or as fluorescent probes.

Molecular Switches: The indoline scaffold could be incorporated into larger molecular systems designed to function as molecular switches. By introducing photochromic or electrochromic moieties, it is conceivable to design molecules that can reversibly switch between two or more stable states in response to external stimuli like light or an electric field.

The exploration of this compound derivatives in materials science is a promising area for future research, with the potential to lead to the development of novel functional materials with tailored properties.

Future Directions and Emerging Research Avenues for 7 Chloro 4 Methyl 2,3 Dihydro 1h Indole Chemistry

Development of Innovative and Atom-Economical Synthetic Strategies

The pursuit of green and efficient chemical processes has placed a strong emphasis on atom economy, a principle that maximizes the incorporation of atoms from reactants into the final product. Future research concerning 7-chloro-4-methyl-2,3-dihydro-1H-indole will likely focus on moving beyond classical multi-step syntheses towards more sophisticated and atom-economical alternatives.

One promising direction is the application of transition-metal-catalyzed migratory cycloisomerization reactions. acs.org These methods can construct complex heterocyclic scaffolds from readily available starting materials in a single, efficient step, often achieving 100% atom economy. acs.org For instance, strategies involving the cyclization of appropriately substituted anilines could be adapted. Palladium-catalyzed reactions that form indoles through the oxidative linkage of two C-H bonds under mild conditions represent another frontier, offering an operationally simple and economical route. organic-chemistry.org

Furthermore, the development of tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, will be crucial. A potential strategy could involve a copper-catalyzed domino reaction of a substituted 2-haloaniline with a suitable carbonyl compound, which provides a simple and general process for creating polysubstituted indoles that could be subsequently reduced. organic-chemistry.org

Synthetic StrategyKey FeaturesPotential Application for Dihydroindole Synthesis
Migratory Cycloisomerization100% atom economy; use of Lewis acid or transition metal catalysts. acs.orgDirect cyclization of functionalized o-amido alkynols to form the indole (B1671886) core, followed by selective reduction. acs.org
Palladium-Catalyzed C-H ActivationOxidative linkage of C-H bonds; mild conditions; uses O2 as an oxidant. organic-chemistry.orgCyclization of N-aryl imines derived from a substituted o-toluidine (B26562) precursor to directly form the indole ring. organic-chemistry.org
Copper-Catalyzed Domino ReactionLigand-free conditions; uses readily available starting materials. organic-chemistry.orgReaction of a substituted 2-haloaniline with a 1,3-dicarbonyl compound to build the functionalized indole scaffold prior to reduction. organic-chemistry.org

Investigation of Novel Reactivity Modes and Catalytic Transformations

Exploring new ways to functionalize the this compound core is essential for creating diverse molecular libraries. Future work will likely concentrate on catalytic methods that offer high selectivity and efficiency.

A significant area of exploration is the dearomatization of the corresponding indole (7-chloro-4-methyl-1H-indole). Catalytic dearomative processes, such as the iodine(I/III)-catalyzed 2,3-difluorination of indoles, can produce highly functionalized indolines with specific stereochemistry. chemrxiv.org Applying such methods could yield novel 2,3-disubstituted derivatives of the target dihydroindole. Another avenue involves the photocatalytic hydroboration of indoles, which provides a straightforward and eco-friendly strategy to synthesize boryl indolines. nih.gov These borylated intermediates are versatile building blocks for further C-C or C-X bond-forming reactions. nih.gov

Asymmetric catalysis will also be pivotal. Domino reactions, such as a Friedel–Crafts/nitro-Michael sequence catalyzed by chiral phosphoric acids, can deliver ring-fused indoles with high diastereo- and enantioselectivity. nih.gov Adapting these strategies could allow for the enantioselective synthesis of complex architectures built upon the this compound framework. The development of transition metal-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines also presents an efficient method for synthesizing substituted indoles that can be reduced to the desired dihydroindoles. mdpi.com

Catalytic MethodTransformationPotential Outcome
Iodine(I/III) CatalysisDearomative 2,3-difluorinationSynthesis of 2,3-difluoro-7-chloro-4-methyl-2,3-dihydro-1H-indole. chemrxiv.org
Heterogeneous Photocatalysistrans-HydroborationFormation of boryl-functionalized 7-chloro-4-methyl-indolines for further diversification. nih.gov
Chiral Phosphoric Acid CatalysisDomino Friedel–Crafts/nitro-MichaelEnantioselective synthesis of complex, polycyclic structures fused to the dihydroindole core. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing by offering enhanced safety, scalability, and efficiency compared to traditional batch methods. mdpi.comuc.pt These technologies are particularly well-suited for the synthesis of heterocyclic compounds like this compound. springerprofessional.demdpi.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates or exothermic reactions. springerprofessional.de The modular nature of flow systems allows for multistep sequences, or "reaction telescoping," where intermediates are generated and consumed in a continuous stream without isolation. uc.pt This approach could be used to streamline the synthesis of the target compound, for example, by performing a Fischer indole synthesis followed by an in-line reduction in a single, uninterrupted process. nih.gov

Automated platforms, which combine robotics with flow reactors, can accelerate the discovery of new derivatives by enabling high-throughput synthesis and reaction optimization. beilstein-journals.org By systematically varying reactants and conditions, these systems can rapidly generate libraries of analogues of this compound for screening in medicinal chemistry or materials science applications. springerprofessional.de

TechnologyKey AdvantagesApplication to Dihydroindole Chemistry
Flow ChemistryEnhanced safety, precise control, improved yields, scalability. mdpi.comMulti-step synthesis of this compound without intermediate isolation. uc.ptnih.gov
Automated SynthesisHigh-throughput experimentation, rapid optimization, library generation. beilstein-journals.orgAutomated synthesis of a diverse library of derivatives for structure-activity relationship studies.

Advanced Computational Design for Rational Modification and Property Tuning

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the development of new functional molecules. ijirt.org For this compound, methods such as Density Functional Theory (DFT) and molecular docking can provide crucial insights for rational modification and property tuning. nih.govnih.gov

DFT calculations can be employed to understand the electronic structure, reactivity, and spectral properties of the dihydroindole scaffold. nih.gov This knowledge can guide the strategic placement of additional substituents to fine-tune properties like redox potential or absorption spectra for applications in materials science. nih.gov For example, computational studies can predict how different functional groups at the N1 or C5 positions would alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

In the context of medicinal chemistry, molecular docking simulations can predict the binding interactions between derivatives of this compound and specific biological targets, such as enzymes or receptors. ijirt.orgresearchgate.net These in silico studies can help prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources in the drug discovery process. researchgate.net

Computational MethodPurposeExample Application
Density Functional Theory (DFT)Predict electronic structure, reactivity, and spectral properties. nih.govTuning the optoelectronic properties of derivatives for use in organic electronics. nih.gov
Molecular DockingPredict binding modes and affinities to biological targets. ijirt.orgDesigning new enzyme inhibitors or receptor ligands based on the dihydroindole scaffold. researchgate.net
Molecular Dynamics (MD)Simulate molecular motion and conformational changes over time. nih.govAssessing the conformational stability of the scaffold when interacting with a protein or in a supramolecular assembly. nih.gov

Exploration of Supramolecular Interactions Involving the Dihydroindole Scaffold

Supramolecular chemistry, which focuses on non-covalent interactions, opens up possibilities for creating novel materials and functional systems. The this compound scaffold possesses several features conducive to forming ordered supramolecular structures.

The N-H group of the dihydroindole ring is a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. researchgate.net The chlorine atom can engage in halogen bonding, a directional interaction that is increasingly used in crystal engineering and molecular recognition. Researchers can explore how these interactions can be harnessed to direct the self-assembly of the molecule into well-defined architectures like gels, liquid crystals, or porous organic frameworks.

Furthermore, the dihydroindole scaffold could be incorporated into larger host molecules designed for molecular recognition or as a guest that binds within the cavity of a host, such as a cyclodextrin (B1172386) or calixarene. researchgate.net The ability of nitrogen heterocycles to act as ligands for metal ions also suggests that this compound could be used to construct coordination polymers and metal-organic frameworks (MOFs), leading to materials with interesting catalytic, magnetic, or porous properties. nih.govopenmedicinalchemistryjournal.com

Interaction TypeStructural FeaturePotential Supramolecular Application
Hydrogen BondingN-H groupFormation of self-assembled chains, tapes, or hydrogels. researchgate.net
π-π StackingAromatic ringCrystal engineering and creation of conductive organic materials. researchgate.net
Halogen BondingChlorine atom at C7Directional control in crystal packing and molecular recognition.
Metal CoordinationNitrogen lone pairConstruction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov

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